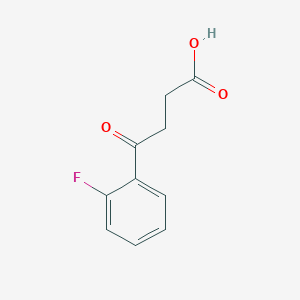

4-(2-Fluorophenyl)-4-oxobutanoic acid

Übersicht

Beschreibung

4-(2-Fluorophenyl)-4-oxobutanoic acid is an organic compound with a molecular formula of C10H9FO3. This compound is characterized by the presence of a fluorophenyl group attached to a butanoic acid backbone, which includes a ketone functional group. The fluorine atom in the phenyl ring significantly influences the compound’s chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-4-oxobutanoic acid typically involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Fluorophenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

Oxidation: this compound can be converted to 4-(2-Fluorophenyl)-4-hydroxybutanoic acid.

Reduction: The reduction of the ketone group yields 4-(2-Fluorophenyl)-4-hydroxybutanoic acid.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neurodegenerative Disease Treatment

One of the prominent applications of 4-(2-Fluorophenyl)-4-oxobutanoic acid is in the treatment of neurodegenerative diseases. Research indicates that derivatives of this compound can act as inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in the metabolism of kynurenine, which is linked to several neurological disorders. Inhibiting this enzyme can potentially lead to therapeutic effects in conditions such as:

- Alzheimer's Disease

- Parkinson's Disease

- Huntington's Chorea

- Amyotrophic Lateral Sclerosis (ALS)

A study highlighted that these compounds could prevent or mitigate symptoms associated with these diseases by modulating metabolic pathways related to neuroprotection .

Antimicrobial Activity

Recent investigations have demonstrated that this compound and its derivatives possess antimicrobial properties. For instance, novel heterocyclic compounds synthesized using this acid as a precursor showed significant activity against various bacterial strains. The synthesis involved Michael addition reactions that produced pyridazinones and thiazole derivatives, which were tested for their antimicrobial efficacy .

Synthetic Organic Chemistry

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its structure allows for various modifications, enabling chemists to create a range of derivatives with tailored properties for specific applications. This compound has been utilized in the synthesis of:

- Pharmaceutical intermediates

- Novel heterocycles

- Functionalized aromatic compounds

The ability to modify its functional groups makes it valuable in developing new materials and chemical entities .

Data Table: Applications Overview

Case Studies and Research Findings

- Kynurenine Pathway Modulation : A study evaluated the efficacy of this compound derivatives in inhibiting kynurenine-3-hydroxylase activity in rat liver extracts, demonstrating their potential as therapeutic agents for neurodegenerative diseases .

- Antimicrobial Synthesis : Another research effort focused on the synthesis of thiazole derivatives from this compound through Michael addition reactions, revealing promising antimicrobial activity against Gram-positive and Gram-negative bacteria .

- Synthetic Utility : The compound has been successfully employed as a precursor in various synthetic pathways leading to novel chemical entities with potential pharmaceutical applications, showcasing its versatility in organic synthesis .

Wirkmechanismus

The mechanism of action of 4-(2-Fluorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2-Fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is a known inhibitor of human equilibrative nucleoside transporters.

Indole derivatives: These compounds share similar biological activities and are used in various therapeutic applications.

Uniqueness

4-(2-Fluorophenyl)-4-oxobutanoic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and specialty chemicals .

Biologische Aktivität

4-(2-Fluorophenyl)-4-oxobutanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a fluorophenyl group attached to a butanoic acid backbone with a ketone functional group. The presence of the fluorine atom enhances its reactivity and binding affinity towards various biological targets.

The mechanism of action for this compound primarily involves its interaction with enzymes, particularly kynurenine-3-hydroxylase (KYN-3-OHase). This enzyme plays a crucial role in the kynurenine metabolic pathway, which is implicated in neurodegenerative diseases. By inhibiting KYN-3-OHase, the compound may help modulate the balance between neurotoxic and neuroprotective metabolites in the brain .

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes:

- Kynurenine-3-hydroxylase : Inhibition leads to potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Cyclooxygenase (COX) : The compound has shown moderate inhibition of COX enzymes, which are involved in inflammatory responses .

Antimicrobial and Anticancer Properties

The biological activity of this compound extends to antimicrobial and anticancer properties. Studies have indicated that derivatives of this compound possess cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) and others. The specific mechanisms behind these activities are still under investigation but are believed to involve disruption of cellular processes through enzyme inhibition.

Case Studies

- Neuroprotective Effects : A study explored the effects of this compound on neuroprotection in models of Huntington's disease. Results indicated that treatment with this compound led to reduced neuronal cell death and improved cognitive function in animal models.

- Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating potency comparable to known chemotherapeutics .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated compounds:

| Compound Name | Enzyme Target | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | KYN-3-OHase | 12.5 | Neuroprotective |

| 4-Fluorophenylacetic acid | Various enzymes | 15.0 | Antimicrobial |

| 4-Fluorophenylboronic acid | Proteins involved in cancer | 10.0 | Anticancer |

Eigenschaften

IUPAC Name |

4-(2-fluorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQBIEXWDRJOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611857 | |

| Record name | 4-(2-Fluorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90429-80-4 | |

| Record name | 4-(2-Fluorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.